molecular formula C5H2BrClIN B3030223 3-Bromo-2-chloro-4-iodopyridine CAS No. 884494-53-5

3-Bromo-2-chloro-4-iodopyridine

Cat. No.: B3030223
CAS No.: 884494-53-5
M. Wt: 318.34
InChI Key: WYWOYISCYDNWEC-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-iodopyridine: is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and iodine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the sequential halogenation of pyridine, where bromine, chlorine, and iodine are introduced at specific positions on the pyridine ring. This can be achieved through various halogenation reactions using reagents such as bromine, chlorine gas, and iodine in the presence of catalysts or under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-4-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyridine derivatives .

Scientific Research Applications

Chemistry: 3-Bromo-2-chloro-4-iodopyridine is used as a building block in organic synthesis to create more complex molecules. Its halogen atoms provide multiple sites for functionalization, making it valuable in the synthesis of heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .

Industry: The compound is also used in the development of agrochemicals and materials science. Its reactivity and versatility make it suitable for creating new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-iodopyridine depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

  • 2-Bromo-3-chloro-4-iodopyridine
  • 3-Bromo-4-chloro-2-iodopyridine
  • 4-Bromo-2-chloro-3-iodopyridine

Comparison: Compared to similar compounds, 3-Bromo-2-chloro-4-iodopyridine has a unique arrangement of halogen atoms, which can influence its reactivity and selectivity in chemical reactions. This unique structure can provide distinct advantages in specific applications, such as the synthesis of complex molecules or the development of new pharmaceuticals .

Properties

IUPAC Name

3-bromo-2-chloro-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-4-3(8)1-2-9-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWOYISCYDNWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654556
Record name 3-Bromo-2-chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-53-5
Record name 3-Bromo-2-chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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